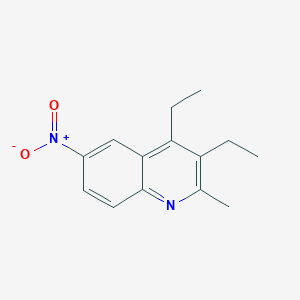

3,4-Diethyl-2-methyl-6-nitroquinoline

Description

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3,4-diethyl-2-methyl-6-nitroquinoline |

InChI |

InChI=1S/C14H16N2O2/c1-4-11-9(3)15-14-7-6-10(16(17)18)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

JKJXYKJTTQYMGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1CC)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-2-methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the Friedländer quinoline synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of catalysts such as Lewis acids.

Another method involves the Skraup synthesis, which uses glycerol, aniline, and nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Peracids, such as m-chloroperbenzoic acid (m-CPBA).

Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed

Reduction: 3,4-Diethyl-2-methyl-6-aminoquinoline.

Oxidation: this compound N-oxide.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,4-Diethyl-2-methyl-6-nitroquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-2-methyl-6-nitroquinoline depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dimethyl-6-nitroquinoline

- Structure : Methyl groups at positions 2 and 3, nitro group at position 6.

- Synthesis : Prepared via refluxing 4-nitro-o-phenylenediamine and butanedione in water, followed by recrystallization from alcohol-chloroform (yield: ~80%, m.p. 406 K) .

- Key Properties :

Comparison :

- Lipophilicity: The diethyl groups in 3,4-Diethyl-2-methyl-6-nitroquinoline increase its logP (predicted ~3.5) compared to 2,3-Dimethyl-6-nitroquinoline (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility.

- Melting Point: The bulkier substituents in this compound likely reduce its melting point compared to 2,3-Dimethyl-6-nitroquinoline (406 K) due to disrupted crystal packing .

1,2,3,4-Tetrahydro-6-nitroisoquinoline

- Structure: Saturated tetrahydroisoquinoline core with a nitro group at position 6.

- Key Properties: Molecular weight: 178 g/mol (C₉H₁₀N₂O₂). Flexibility: The saturated ring increases conformational flexibility, improving solubility in polar solvents compared to aromatic quinolines. Reactivity: The NH group in the tetrahydro ring can participate in hydrogen bonding, influencing biological activity .

Comparison :

- Aromaticity vs. Saturation: The aromatic quinoline core in this compound allows for π-π stacking interactions, whereas the saturated isoquinoline derivative lacks this property.

- Electronic Effects: The nitro group in both compounds acts as a strong electron-withdrawing group, but the diethyl substituents in the quinoline derivative further delocalize electron density, altering redox potentials .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure: Methoxy and methyl substituents on a dihydroisoquinoline core.

- Key Properties: Molecular weight: 307 g/mol (C₁₆H₂₁NO₄). Applications: Used as a precursor in alkaloid synthesis due to its methoxy groups and ester functionality .

Comparison :

- Functional Groups: The methoxy groups in 6d enhance solubility in polar aprotic solvents (e.g., DMSO), whereas the nitro and ethyl groups in this compound favor organic solvents like chloroform.

- Bioactivity : Methoxy groups in 6d are associated with antioxidant activity, while the nitro group in the target compound may confer antimicrobial properties after reduction to an amine .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | logP (Predicted) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₇N₃O₂ | 259 | N/A | 3.5 | High lipophilicity, steric bulk |

| 2,3-Dimethyl-6-nitroquinoline | C₁₁H₁₀N₂O₂ | 202 | 406 | 2.1 | Crystalline stability, moderate solubility |

| 1,2,3,4-Tetrahydro-6-nitroisoquinoline | C₉H₁₀N₂O₂ | 178 | N/A | 1.8 | Flexible core, hydrogen-bonding capacity |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₆H₂₁NO₄ | 307 | N/A | 1.2 | Methoxy-enhanced solubility, alkaloid precursor |

Biological Activity

3,4-Diethyl-2-methyl-6-nitroquinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its chemical structure, synthesis, and particularly its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- Two ethyl groups at the 3 and 4 positions.

- A methyl group at the 2 position.

- A nitro group at the 6 position.

The presence of the nitro group significantly enhances the compound's reactivity and biological activity. Nitro groups are known to undergo reduction reactions that can lead to various bioactive intermediates, making them crucial in medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are often effective against a range of microorganisms. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, causing cellular damage and death. For example, similar nitro compounds like metronidazole are well-documented for their antimicrobial effects .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Reduction to reactive intermediates |

| Metronidazole | 1 | DNA binding through nitro reduction |

| Chloramphenicol | TBD | Inhibition of protein synthesis |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Nitro compounds can modulate inflammatory responses through various pathways. They may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators .

Case Study: Inhibition of iNOS

A study demonstrated that derivatives of nitroquinolines could inhibit iNOS effectively, suggesting that this compound may have similar capabilities. This inhibition can lead to decreased levels of nitric oxide in inflammatory conditions.

Potential Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting protein kinases involved in cancer cell proliferation. For instance, quinoline derivatives have been explored for their ability to inhibit growth factor receptor protein tyrosine kinases (PTKs), which are often deregulated in cancers .

Table 2: Anticancer Activity Overview

| Compound Name | Target Enzyme | Activity |

|---|---|---|

| This compound | PTK | Inhibition |

| Other Quinoline Derivatives | Various PTKs | Anticancer effects |

Q & A

Q. How does the crystal packing of this compound influence its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.